2-Chloro-N-phenylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNXWKOIMBXKRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621326 |

Source

|

| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191728-83-3 |

Source

|

| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N-phenylpyrimidin-4-amine: Properties, Structure, and Synthetic Utility

Executive Summary: 2-Chloro-N-phenylpyrimidin-4-amine is a pivotal heterocyclic compound widely utilized as a versatile building block in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive pyrimidine core functionalized with a chloro group and a phenylamine substituent, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural and spectroscopic characterization, robust synthetic protocols, and its significant applications in drug discovery, targeting researchers, chemists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, particularly hydrogen bonding, and its synthetic tractability. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, antivirals, and anticancer agents.[1]

Within this important class of molecules, this compound (CAS: 191728-83-3) serves as a crucial intermediate.[2] The presence of a chlorine atom at the C2 position provides a reactive handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

Core Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is essential for its effective use in research and development.

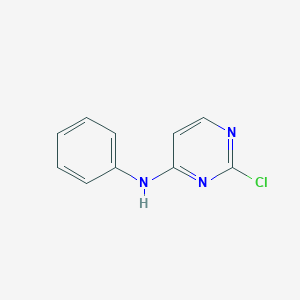

Chemical Structure

The molecular structure consists of a pyrimidine ring substituted with a chloro group at position 2 and an N-phenylamine (anilino) group at position 4.

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈ClN₃[5]

-

InChI Key: YUNXWKOIMBXKRF-UHFFFAOYSA-N[5]

Physicochemical Data

The following table summarizes key physicochemical properties, which are crucial for designing reaction conditions, purification procedures, and formulation studies.

| Property | Value | Reference |

| Molecular Weight | 205.65 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 184-188 °C | [3] |

| Purity | ≥95% (typical commercial grade) | [5] |

| Solubility | Soluble in DMF, DMSO |

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is critical. The following sections describe the expected spectroscopic signatures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The N-H proton of the amine will appear as a broad singlet, typically downfield. The protons on the phenyl ring will exhibit signals in the aromatic region (~7.0-8.0 ppm). The two protons on the pyrimidine ring will appear as doublets in the aromatic region, with their exact shifts influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, assuming free rotation of the phenyl group. The carbons attached to nitrogen and chlorine will be significantly shifted. Aromatic carbons will resonate in the typical 110-160 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to confirm the presence of specific functional groups. Look for a sharp N-H stretching band around 3300-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 205. A characteristic isotopic pattern with a prominent M+2 peak at m/z 207, approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.

Synthesis and Reactivity

The strategic value of this compound lies in its straightforward synthesis and predictable reactivity.

Synthetic Strategy: A Regioselective Nucleophilic Aromatic Substitution

The most common and efficient synthesis involves the reaction of 2,4-dichloropyrimidine with aniline. This reaction is a nucleophilic aromatic substitution (SNAr).

Causality of Regioselectivity: The chlorine atom at the C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This is due to the superior ability of the adjacent ring nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 attack. This inherent electronic preference allows for a highly selective synthesis.[6]

Detailed Experimental Protocol: Synthesis

This protocol provides a self-validating system for the synthesis and purification of the target compound.

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent such as isopropanol or acetonitrile, add aniline (1.0-1.1 eq.).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure.

-

Purification: Redissolve the crude material in a solvent like ethyl acetate or dichloromethane and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the C2-chloro substituent. This position is activated towards further nucleophilic substitution (though less so than the C4-Cl of the starting material) and is an excellent site for palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The C2-Cl can be displaced by various nucleophiles (amines, thiols, alkoxides) under more forcing conditions (e.g., higher temperatures) to generate 2,4-disubstituted pyrimidine derivatives.[7]

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings are highly effective at the C2 position, providing a powerful platform for introducing molecular diversity.

Application in Medicinal Chemistry and Drug Development

This compound is rarely the final active pharmaceutical ingredient (API) but is a critical precursor for building more complex, biologically active molecules. Its derivatives have been investigated as potent inhibitors in various therapeutic areas.

A key example is in the development of deubiquitinase (DUB) inhibitors. The N-benzyl-2-phenylpyrimidin-4-amine scaffold, which can be accessed from intermediates like the title compound, has been optimized to yield potent nanomolar inhibitors of Ubiquitin-Specific Protease 1 (USP1), a target in anticancer therapy.[8][9]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. While specific toxicity data is limited, related chloropyrimidines and anilines can be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]

Conclusion

This compound is a high-value synthetic intermediate whose importance is firmly established in modern drug discovery. Its well-defined structure, predictable regioselective synthesis, and versatile reactivity at the C2-chloro position make it an indispensable tool for medicinal chemists. This guide has provided a technical framework for understanding and utilizing this compound, from its fundamental properties to its strategic application in the synthesis of complex, biologically relevant molecules.

References

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (n.d.). Synfacts, 21(07), 0758–0758. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Organic-chemistry.org. Retrieved January 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloro-6-phenylpyrimidine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved January 13, 2026, from [Link]

- PatSnap. (n.d.). Synthesis of 2-Amino-4-chloro-5-(2,4-dichlorophenyl)-6-methylthio pyrimidine.

-

Dexter, H. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-N-[4-({5-Fluoro-2-[(4-Hydroxyphenyl)amino]pyrimidin-4-Yl}amino)phenyl]benzamide. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

van Albada, G. A., et al. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o389. [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 191728-83-3 | this compound. Retrieved January 13, 2026, from [Link]

- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17462. [Link]

-

PubChem. (n.d.). 2-Amino-4-phenylpyrimidine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Keshk, R. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6398. [Link]

Sources

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regioselective Synthesis of 2-Chloro-N-phenylpyrimidin-4-amine

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-N-phenylpyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development, from the readily available precursor 2,4-dichloropyrimidine. The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr), where regioselectivity is a key consideration. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are ubiquitous in a vast array of biologically active molecules, including established pharmaceuticals and novel drug candidates.[1] Their inherent electron-deficient nature makes them amenable to functionalization, particularly through nucleophilic aromatic substitution. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, often explored for their potential as kinase inhibitors and other therapeutic agents.[2]

The Core Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine

The synthesis of this compound from 2,4-dichloropyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient. This deficiency is further amplified by the presence of two electron-withdrawing chlorine atoms, making the carbon atoms at positions 2 and 4 highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile, in this case, aniline, attacks one of the electron-deficient carbon atoms (C2 or C4) bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.

The Critical Challenge: Regioselectivity

A key challenge in the synthesis of this compound is controlling the regioselectivity of the substitution. 2,4-Dichloropyrimidine has two reactive sites, and the reaction with aniline can potentially yield two isomeric products: the desired this compound (substitution at C4) and the undesired 4-Chloro-N-phenylpyrimidin-2-amine (substitution at C2).

Generally, for SNAr reactions on 2,4-dichloropyrimidines, the C4 position is more reactive than the C2 position.[3] This preference is attributed to the greater electron deficiency at the C4 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom (N3) and the chlorine atom at C2. However, the regioselectivity can be influenced by several factors:

-

Electronic Effects: Electron-donating or withdrawing groups on the pyrimidine ring can alter the electron density at C2 and C4, thereby influencing the site of nucleophilic attack.[4]

-

Steric Hindrance: Bulky substituents on the pyrimidine ring or the nucleophile can sterically hinder the approach to one of the reactive centers.

-

Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the ratio of the C4 to C2 substituted products. For instance, polar solvents can stabilize the more polar transition state leading to the C4-isomer.[5]

Experimental Section: A Validated Protocol for Synthesis

The following protocol is a robust and reproducible method for the synthesis of this compound, designed to favor the formation of the C4-substituted isomer.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,4-Dichloropyrimidine | ≥98% | Commercially Available |

| Aniline | ≥99.5% | Commercially Available |

| n-Butanol (BuOH) | Anhydrous | Commercially Available |

| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

-

Solvent and Reagents Addition: Add anhydrous n-butanol (approximately 5-10 mL per gram of 2,4-dichloropyrimidine). To this suspension, add aniline (1.0-1.2 eq) followed by diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Rationale for Experimental Choices

-

Solvent (n-Butanol): A high-boiling polar protic solvent like n-butanol is chosen to facilitate the reaction at an elevated temperature, which is often necessary for the less nucleophilic aniline to react efficiently. It also helps in solvating the ionic intermediates.

-

Base (DIPEA): Diisopropylethylamine is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of aniline, which would render it non-nucleophilic.

-

Temperature (Reflux): The reaction is carried out at reflux to ensure a sufficient reaction rate. The higher temperature provides the necessary activation energy for the nucleophilic attack.

-

Work-up: The acidic wash removes any unreacted aniline and DIPEA. The basic wash neutralizes any remaining acidic components. The brine wash helps to remove any residual water from the organic layer.

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following are the expected analytical data for this compound.

Spectroscopic Data

| Technique | Expected Data |

| 1H NMR | Expected chemical shifts (in CDCl3 or DMSO-d6) would include signals for the pyrimidine ring protons and the phenyl group protons. The pyrimidine protons would typically appear as doublets in the aromatic region. The phenyl protons would show characteristic multiplets. A broad singlet for the N-H proton is also expected. |

| 13C NMR | Expected signals for the carbon atoms of the pyrimidine ring and the phenyl group. The carbon atoms attached to chlorine and nitrogen will have characteristic chemical shifts. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C10H8ClN3, MW: 205.65 g/mol ), along with its characteristic isotopic pattern for the presence of a chlorine atom. |

Visualization of the Synthesis

Reaction Mechanism

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

2,4-Dichloropyrimidine: Is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Aniline: Is toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood with appropriate PPE.

-

n-Butanol and DIPEA: Are flammable and should be handled away from ignition sources.

-

HCl: Is corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from 2,4-dichloropyrimidine is a well-established and reliable transformation that provides access to a key synthetic intermediate. By carefully controlling the reaction conditions, particularly the choice of solvent and base, the desired C4-substituted product can be obtained with good regioselectivity and yield. The protocol outlined in this guide provides a solid foundation for researchers to successfully perform this synthesis and utilize the product in their drug discovery and development endeavors.

References

-

Delia, T. J., & Schomaker, J. M. (2000). 2,4,6-Trichloropyrimidine. Reaction with Anilines. The Journal of Organic Chemistry, 65(23), 7874–7877. [Link]

-

Peng, Z., & Journet, M. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(5), 843–845. [Link]

-

ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

-

Macdonald, S. J. F., et al. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 78(15), 7548–7555. [Link]

-

Semantic Scholar. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. [Link]

-

ResearchGate. (2000). ChemInform Abstract: 2,4,6-Trichloropyrimidine. Reaction with Anilines. [Link]

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

-

Dexter, H. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

-

ResearchGate. (n.d.). 2,4-Dichloropyrimidine. [Link]

-

Mohan, S., et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11073. [Link]

- Google Patents. (n.d.).

-

Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2697. [Link]

-

University of Rochester. (n.d.). Workup: Amines. [Link]

- Google Patents. (n.d.).

-

Wang, X., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113642. [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-phenylpyrimidin-4-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role and Scrutiny of a Privileged Scaffold

2-Chloro-N-phenylpyrimidin-4-amine (CAS No: 191728-83-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are core components of numerous biologically active molecules, including anticancer and antimicrobial agents.[1][2] The specific arrangement of a chloro-substituent at the 2-position and an aniline moiety at the 4-position makes this molecule a versatile intermediate for synthesizing more complex drug candidates, particularly kinase inhibitors.[3][4]

Given its role as a critical building block, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The narrative is structured to not only present the data but to explain the underlying principles and experimental logic, ensuring a robust and verifiable analytical workflow.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The diagram below illustrates the structure of this compound with a systematic numbering scheme used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we anticipate signals corresponding to the pyrimidine ring protons, the phenyl ring protons, and the amine proton.

Expected ¹H NMR Data (Predicted, in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.5 - 9.5 | Broad Singlet | 1H | NH | Amine protons are exchangeable and often appear as broad signals. |

| ~8.20 | Doublet | 1H | H 6 | H6 is adjacent to one proton (H5), resulting in a doublet. Its proximity to the ring nitrogen (N1) causes a downfield shift. |

| ~7.60 | Doublet, J≈7.8 Hz | 2H | H 2''/ H 6'' | Ortho protons on the N-phenyl ring, deshielded by the amine. |

| ~7.40 | Triplet, J≈7.8 Hz | 2H | H 3''/ H 5'' | Meta protons on the N-phenyl ring. |

| ~7.20 | Triplet, J≈7.4 Hz | 1H | H 4'' | Para proton on the N-phenyl ring. |

| ~6.50 | Doublet | 1H | H 5 | H5 is adjacent to one proton (H6), appearing as a doublet. It is generally the most upfield of the pyrimidine protons. |

Rationale for Experimental Choices: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single residual peak at 7.26 ppm, which does not typically interfere with the aromatic region of interest.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be chemically distinct.

Expected ¹³C NMR Data (Predicted, in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~162.0 | C4 | Carbon attached to the amine group is significantly deshielded. |

| ~160.5 | C2 | Carbon bonded to both a chlorine atom and a nitrogen atom. |

| ~158.0 | C6 | Pyrimidine carbon adjacent to N1. |

| ~138.0 | C1'' | Aromatic carbon directly bonded to the amine nitrogen. |

| ~129.0 | C3''/C5'' | Meta carbons of the phenyl ring. |

| ~124.0 | C4'' | Para carbon of the phenyl ring. |

| ~121.0 | C2''/C6'' | Ortho carbons of the phenyl ring. |

| ~108.0 | C5 | Pyrimidine carbon, often the most shielded carbon in the ring system. |

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom, which aids in counting and identifying the carbon environments.[5][6]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Tune the NMR probe to the ¹³C frequency (e.g., 100 MHz on a 400 MHz spectrometer).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase the spectrum, and reference the chemical shift scale to the CDCl₃ triplet centered at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3350 - 3250 | Medium, Sharp | N-H Stretch | Secondary Aromatic Amine |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (C=C-H) |

| 1620 - 1580 | Strong | N-H Bend | Secondary Amine |

| 1580 - 1450 | Strong-Medium | C=N, C=C Stretch | Pyrimidine & Phenyl Rings |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine[7] |

| 800 - 700 | Strong | C-Cl Stretch | Aryl Halide |

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is non-destructive. Alternatively, the KBr pellet method can be used, which often yields high-resolution spectra for solid samples. The choice depends on available equipment and desired sample throughput.

Experimental Protocol: IR Spectroscopy (ATR Method)

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-adding 16 or 32 scans is usually sufficient to achieve a high-quality spectrum.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan. Identify and label the significant absorption peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation | Rationale |

|---|---|---|

| 219 & 221 | [M]⁺ & [M+2]⁺ | Molecular ion and its isotope peak. The characteristic ~3:1 intensity ratio is definitive proof of the presence of one chlorine atom. |

| 184 | [M-Cl]⁺ | Loss of a chlorine radical, a common fragmentation pathway for chloro-aromatics. |

| 111 | [C₄H₂ClN₂]⁺ | Fragmentation of the pyrimidine ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the C-N bond. |

Rationale for Experimental Choices: Electron Ionization (EI) is a classic "hard" ionization technique that provides a clear molecular ion peak and rich, reproducible fragmentation patterns useful for structural elucidation and library matching.[8] Electrospray Ionization (ESI) is a "soft" alternative that would primarily show the protonated molecule [M+H]⁺ (m/z 220 & 222) with minimal fragmentation, useful for confirming molecular weight in complex mixtures.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if volatile.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: Plot the relative abundance of ions versus their m/z ratio to generate the mass spectrum. Identify the molecular ion peak and analyze the isotopic pattern and major fragment ions.

Integrated Analytical Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all methods. This self-validating system ensures the highest degree of confidence in the compound's identity and purity.

Caption: Integrated workflow for spectroscopic structure verification.

Safety and Handling

This compound is a chemical intermediate intended for research and development use only.[9] While specific toxicity data is limited, related chloro-pyrimidine compounds can cause skin, eye, and respiratory irritation.[10][11] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Always consult the most current Safety Data Sheet (SDS) for the compound before handling.[9]

References

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.

-

Van Albada, G. A., Ghazzali, M., Al-Farhan, K., & Reedijk, J. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o203. [Link]

-

Li, J., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5000. [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102235. [Link]

-

Dexter, A., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Columbia University. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Spaczyńska, E., et al. (2019). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 24(11), 2099. [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-N-phenylpyrimidin-4-amine Derivatives in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-N-phenylpyrimidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of targeted therapeutics. While the parent compound is primarily a synthetic intermediate, its derivatives have been extensively explored as potent inhibitors of various protein kinases. This guide elucidates the fundamental mechanism of action of this class of compounds, focusing on their role as kinase inhibitors. We will delve into the molecular interactions governing their inhibitory activity, the downstream signaling consequences, and the established experimental workflows for their characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors based on this versatile chemical framework.

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core is a precursor to the 2-N-phenylpyrimidin-4-amine (or 2-amino-4-phenylaminopyrimidine) scaffold, a structural motif frequently found in clinically successful kinase inhibitors. Its significance lies in its ability to function as a "hinge-binding" moiety. Protein kinases, a class of enzymes that catalyze the phosphorylation of substrate proteins, share a conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," which forms crucial hydrogen bonds with the adenine ring of ATP. The 2-aminopyrimidine scaffold effectively mimics these hydrogen bonding interactions, enabling it to anchor the inhibitor molecule within the ATP-binding site and competitively block the binding of ATP. This competitive inhibition is the foundational mechanism of action for the vast majority of drugs derived from this scaffold.

Mechanism of Action: A Case Study of JAK2 Inhibition

To illustrate the mechanism of action in detail, we will examine derivatives of the this compound scaffold that have been developed as inhibitors of Janus kinase 2 (JAK2). JAK2 is a non-receptor tyrosine kinase that plays a critical role in the signaling of various cytokines and growth factors, primarily through the JAK-STAT pathway. Dysregulation of JAK2 activity is a hallmark of myeloproliferative neoplasms (MPNs), making it a prime therapeutic target.

Molecular Target Interaction: Binding to the ATP Pocket

Derivatives of this compound are designed to fit snugly into the ATP-binding cleft of JAK2. The core 2-aminopyrimidine structure typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Leu932 and Glu930 in JAK2). The N-phenyl group often extends into a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound. Further substitutions on the phenyl ring and other positions of the pyrimidine core are strategically added to optimize interactions with other regions of the active site, thereby enhancing potency and modulating the selectivity profile against other kinases.

Caption: Generalized binding mode of a 2-aminopyrimidine inhibitor in the JAK2 ATP pocket.

Disruption of Downstream Signaling: The JAK-STAT Pathway

The canonical function of JAK2 is to phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins upon cytokine receptor activation. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.

By competitively inhibiting the ATP-binding site of JAK2, 2-aminopyrimidine derivatives prevent the phosphorylation of JAK2 itself (autophosphorylation) and its downstream substrate, STAT3. This blockade of the JAK-STAT signaling cascade leads to the downregulation of target gene expression, ultimately resulting in the desired cellular effects, such as the inhibition of proliferation and induction of apoptosis in cancer cells that are dependent on this pathway.

Caption: Inhibition of the JAK-STAT signaling pathway by a 2-aminopyrimidine derivative.

Experimental Workflow for Characterization

The elucidation of the mechanism of action for a novel derivative of this compound follows a standardized, multi-step experimental cascade.

Step 1: Biochemical Potency and Selectivity

-

Objective: To determine the direct inhibitory effect of the compound on the target kinase and assess its selectivity against a panel of other kinases.

-

Methodology: In Vitro Kinase Assay

-

Recombinant human kinase enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a reaction buffer.

-

The test compound, dissolved in DMSO, is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

-

The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

-

-

Data Presentation: The IC50 values for the target kinase and a panel of off-target kinases are typically summarized in a table to provide a clear overview of the compound's potency and selectivity.

Step 2: Cellular Potency and Target Engagement

-

Objective: To confirm that the compound can enter cells and inhibit the target kinase in a physiological context.

-

Methodology 1: Cellular Phosphorylation Assay (Western Blot)

-

Select a cell line that exhibits constitutive or inducible activity of the target kinase (e.g., HEL cells for JAK2).

-

Treat the cells with the compound at various concentrations for a specific duration.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-JAK2) and the total form of the kinase as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of kinase phosphorylation.

-

-

Methodology 2: Cellular Thermal Shift Assay (CETSA)

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Cool the samples and centrifuge to separate precipitated proteins from the soluble fraction.

-

Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein.

-

Binding of the compound to the target kinase stabilizes it against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control. This confirms direct target engagement in the cellular environment.

-

Step 3: Functional Cellular Assays

-

Objective: To measure the downstream functional consequences of target inhibition.

-

Methodology: Cell Proliferation/Viability Assay

-

Seed cells from a cancer cell line known to be dependent on the target kinase's signaling pathway in a multi-well plate.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

-

Calculate the GI50 or EC50 value, representing the concentration at which a 50% reduction in cell growth or viability is observed.

-

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

Conclusion

The this compound scaffold is a powerful starting point for the design of potent and selective kinase inhibitors. The resulting 2-aminopyrimidine derivatives primarily act as ATP-competitive inhibitors, effectively blocking the catalytic function of their target kinases. This inhibition disrupts downstream signaling pathways, such as the JAK-STAT pathway, leading to measurable cellular responses like the suppression of proliferation in cancer cells. The systematic experimental workflow outlined in this guide provides a robust framework for the comprehensive characterization of novel compounds based on this important chemical class, from initial biochemical screening to the confirmation of cellular activity and target engagement. A thorough understanding of this mechanism of action is essential for the continued development of next-generation targeted therapies.

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-N-phenylpyrimidin-4-amine for Researchers and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Key Synthetic Intermediate

2-Chloro-N-phenylpyrimidin-4-amine stands as a crucial intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics. Its structural motif, featuring a pyrimidine core appended with a chloro substituent and an N-phenylamino group, provides a versatile scaffold for medicinal chemists. However, the successful progression of any drug discovery and development program hinges on a thorough understanding of the physicochemical properties of its core building blocks. Among the most critical of these are solubility and stability.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. In the absence of extensive publicly available experimental data for this specific molecule, this guide will leverage established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it will detail the essential experimental protocols for determining these key parameters, empowering researchers to generate precise and reliable data for their specific applications. A profound grasp of these characteristics is paramount for informed decision-making in route scouting, formulation development, and ensuring the overall quality and reliability of preclinical and clinical candidates.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of its "drug-like" properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can present significant challenges, from hampering in vitro assays to complicating formulation strategies for in vivo studies. This section delves into the theoretical and practical aspects of the solubility of this compound.

Theoretical Considerations: A Look at Structural Analogs

The solubility of this compound is dictated by the interplay of its constituent functional groups. The pyrimidine ring, with its nitrogen atoms, can participate in hydrogen bonding, while the phenyl group introduces a significant hydrophobic character. The chloro substituent further contributes to its lipophilicity.

Expected Solubility in Common Laboratory Solvents

Based on the analysis of its structural components and data from analogous compounds, the following table provides an estimated solubility profile of this compound. It is crucial to note that these are predictive values and should be confirmed experimentally.

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Low | The hydrophobic phenyl group and chloro substituent likely dominate, limiting solubility despite the hydrogen bonding potential of the pyrimidine and amino groups. |

| Methanol | High | Soluble | The polar protic nature of methanol can engage in hydrogen bonding with the pyrimidine nitrogens and the amino group, while also solvating the hydrophobic portions. |

| Ethanol | High | Soluble | Similar to methanol, but potentially slightly lower solubility due to the increased alkyl chain length. |

| Acetone | Medium | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor and effectively solvate the molecule. |

| Acetonitrile | Medium | Soluble | A polar aprotic solvent capable of dissolving a range of organic compounds. |

| Dichloromethane (DCM) | Medium | Soluble | A common solvent for organic synthesis that should readily dissolve the compound due to its ability to interact with the chloro and aromatic functionalities. |

| Ethyl Acetate | Medium | Soluble | A moderately polar solvent that is expected to be a good solvent for this compound. |

| Tetrahydrofuran (THF) | Medium | Soluble | A polar aprotic ether that is a versatile solvent for many organic molecules. |

| N,N-Dimethylformamide (DMF) | High | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[4] |

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | A highly polar aprotic solvent that is an excellent solvent for many poorly soluble compounds. |

| Hexanes | Low | Insoluble | A non-polar solvent that is unlikely to effectively solvate the polar functionalities of the molecule. |

| Toluene | Low | Sparingly Soluble | A non-polar aromatic solvent that may show some limited solubility due to pi-pi stacking interactions with the phenyl and pyrimidine rings. |

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, standardized experimental protocols are essential. The two primary methods employed in drug discovery and development are the kinetic and thermodynamic solubility assays.

This high-throughput method provides a rapid assessment of solubility and is particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 1-2 hours) with shaking.

-

Precipitation Detection: Analyze the plate for the presence of precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.

-

Quantification (Optional): After centrifugation to pellet any precipitate, the concentration of the compound in the supernatant can be determined by HPLC-UV or LC-MS/MS.

Caption: Kinetic Solubility Assay Workflow

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility and is crucial for pre-formulation and formulation development.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is used for quantification.

Caption: Thermodynamic Solubility Assay Workflow

Part 2: Stability Profile of this compound

The chemical stability of a compound is a critical attribute that influences its shelf-life, storage conditions, and the design of manufacturing processes. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This section outlines the expected stability of this compound and the methodologies to assess it.

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

-

Hydrolysis: The chloro group at the 2-position of the pyrimidine ring is an electron-withdrawing group, making the carbon atom susceptible to nucleophilic attack. Under aqueous acidic or basic conditions, this chloro group could undergo hydrolysis to yield the corresponding 2-hydroxy derivative. The amide-like linkage of the N-phenylamino group is generally more stable to hydrolysis than an ester but can be cleaved under forced conditions (strong acid or base and heat). Studies on other pyrimidine derivatives have shown that they can be degraded by hot alkali.[9]

-

Oxidation: The amino group and the electron-rich aromatic rings are potential sites for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of various oxidative degradation products. The oxidation of amines is a known degradation pathway.[10]

-

Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo thermal decomposition. The presence of functional groups that can participate in elimination or rearrangement reactions could influence its thermal stability.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11] These studies involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage.

Recommended Stress Conditions:

| Stress Condition | Typical Conditions |

| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60 °C). |

| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60 °C). |

| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. |

| Thermal Degradation | Solid-state and solution at elevated temperatures (e.g., 60-80 °C). |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[12] |

Experimental Protocol for a Forced Degradation Study

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility). For thermal stress of the solid, use the neat compound.

-

Stress Application: Expose the samples to the stress conditions outlined in the table above for a defined period (e.g., 24, 48, 72 hours). A control sample, protected from the stress condition, should be analyzed concurrently.

-

Sample Quenching: At predetermined time points, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples.

-

Analysis: Analyze the stressed and control samples using a suitable stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV or MS detection.[10][12][13][14][15]

-

Peak Purity and Mass Balance: Assess the purity of the main peak to ensure that no degradation products are co-eluting. Calculate the mass balance to account for all the material, including the parent compound and all degradation products.

Caption: Forced Degradation Study Workflow

Part 3: Analytical Methodologies for Quantification

Accurate and precise quantification of this compound is fundamental for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.

Recommended HPLC-UV Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A starting gradient could be 95% A, ramping to 95% B over 10-15 minutes. This will need to be optimized to ensure good separation of the parent compound from any impurities or degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by running a UV scan of a dilute solution of the compound. Given the aromatic nature of the molecule, a λmax in the range of 254-280 nm is expected.

-

Injection Volume: 10 µL.

-

Quantification: External standard calibration curve.

For the identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While a lack of direct experimental data necessitates a predictive approach based on structural analogs, the outlined experimental protocols provide a clear path for researchers to generate the precise data required for their specific needs.

A thorough characterization of the solubility and stability of this key intermediate is not merely an academic exercise; it is a critical step in de-risking a drug development program. The insights gained from these studies will inform decisions related to synthetic route optimization, formulation design, and the establishment of appropriate storage and handling procedures, ultimately contributing to the development of safe and effective medicines. It is strongly recommended that researchers invest the effort to experimentally determine these properties early in the development lifecycle.

References

- 2,4-Dichloropyrimidine Properties. (2023, September 18). ChemicalBook. Retrieved from a relevant chemical supplier's website.

- A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantific

- 2,4-Dichloropyrimidine CAS#: 3934-20-1. (n.d.). ChemicalBook.

- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(5), 919-927.

- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. (n.d.). Benchchem.

- 2,4-Dichloropyrimidine (2,4-DCP),CAS NO 3934-20-1. (n.d.). RVR LABS.

- Lombardo, L. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.

- HPLC Methods for analysis of 2-Aminopyridine. (n.d.).

- Kumar, A., et al. (2021). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Molecules, 26(11), 3334.

- 2,4-Dichloropyrimidine at ₹ 10250/kg | Bhandup East | Mumbai | ID: 23184915612. (n.d.). IndiaMART.

- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (2022).

- Gentry, G. L., & Gentry, P. A. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.

- 2 4 Dichloropyrimidine Solubility. (n.d.).

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38466-38470.

- Kwiecień, A., & Ciunik, Z. (2015).

- Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of bacteriology, 73(2), 225-229.

- ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 282-290.

- Shrestha, R., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(48), 30269-30283.

- Organic Chemistry II. (n.d.).

- 23.1. Properties of amines | Organic Chemistry II. (n.d.). Lumen Learning.

- Ashihara, H., & Stasolla, C. (2022). Degradation of Pyrimidine Nucleotides. In Plant Nucleotide Metabolism (pp. 203-214). Wiley.

- Patel, K., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University Medical Sciences, 9(1), 57-62.

- N-phenylpyrimidin-4-amine. (n.d.). Ascendex Scientific, LLC.

- Application Notes and Protocols for the Synthesis of 2-Aminopyrimidine Deriv

- Khan, K. M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(8), 993.

- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. MedChemComm, 14(7), 1276-1286.

- Iacopetta, D., et al. (2022).

- van Albada, G. A., et al. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o302.

- Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015).

- de Morais, G. G., et al. (2020). New analytical method for chlorpyrifos determination in biobeds constructed in Brazil: Development and validation. Journal of Environmental Science and Health, Part B, 55(10), 896-904.

- 2-Chloro-5-phenylpyrimidine. (n.d.). American Elements.

- 24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts.

- Organic Chemistry II (Chem2042). (n.d.).

- Stable Hemiaminals: 2-Aminopyrimidine Deriv

Sources

- 1. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 2. 2,4-Dichloropyrimidine CAS#: 3934-20-1 [m.chemicalbook.com]

- 3. rvrlabs.com [rvrlabs.com]

- 4. indiamart.com [indiamart.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eopcw.com [eopcw.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. helixchrom.com [helixchrom.com]

- 15. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

Literature review on the discovery of N-phenylpyrimidin-4-amine derivatives

An In-Depth Technical Guide to the Discovery of N-phenylpyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The N-phenylpyrimidin-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with strategically positioned nitrogen atoms capable of forming key hydrogen bonds, makes it an ideal anchor for engaging with the ATP-binding pockets of numerous protein kinases. This guide provides a comprehensive review of the discovery and evolution of N-phenylpyrimidin-4-amine derivatives, from their conceptual origins to their development as potent and selective inhibitors of critical cellular targets, offering field-proven insights for professionals in drug discovery.

The journey of this scaffold is inextricably linked with the development of targeted cancer therapies. While the blockbuster drug Imatinib (Gleevec) is technically an N-phenylpyrimidin-2-amine derivative, its unprecedented success in targeting the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML) galvanized the exploration of isomeric pyrimidine scaffolds.[1][2] Researchers quickly recognized the therapeutic potential of related structures, leading to extensive investigation of the N-phenylpyrimidin-4-amine core as a bioisostere capable of yielding novel intellectual property and distinct pharmacological profiles. This guide will delve into the synthetic strategies, structure-activity relationships (SAR), and diverse applications that have established this scaffold as a cornerstone of modern drug development.

General Synthetic Strategies: Building the Core

The construction of N-phenylpyrimidin-4-amine libraries is primarily achieved through a convergent synthetic approach, hinging on the sequential nucleophilic aromatic substitution (S NAr) of a dihalopyrimidine precursor. The reactivity difference between the chlorine atoms at the C4 and C2 positions of the pyrimidine ring is the linchpin of this strategy.

Core Synthesis Workflow

The most prevalent and robust method involves a two-step process starting from 2,4-dichloropyrimidine or a substituted variant.

Caption: Generalized synthetic workflow for N-phenylpyrimidin-4-amine derivatives.

The first substitution selectively occurs at the more electrophilic C4 position with a desired aniline. The resulting N-phenyl-2-chloropyrimidin-4-amine intermediate is then subjected to a second reaction at the C2 position. This second step offers significant modularity; it can be another S NAr with an amine or a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a wide array of substituents.[3][4] This flexibility is paramount for fine-tuning the pharmacological properties of the final compounds.

Experimental Protocol: Synthesis of a Representative N-phenyl-2-(substituted)pyrimidin-4-amine

The following protocol is a generalized representation for the synthesis of a diverse library of derivatives.

Step 1: Synthesis of N-(Aryl)-2-chloropyrimidin-4-amine Intermediate

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol or isopropanol, add the desired aniline derivative (1.0-1.2 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture at 80-120 °C for 4-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent (e.g., diethyl ether) to isolate the product.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Step 2: Synthesis of the Final N-phenylpyrimidin-4-amine Derivative (via Buchwald-Hartwig Amination)

-

In a reaction vessel, combine the N-(Aryl)-2-chloropyrimidin-4-amine intermediate (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05-0.1 eq), and a suitable phosphine ligand like Xantphos (0.1-0.2 eq).[4]

-

Add a base, typically sodium tert-butoxide or cesium carbonate (2.0-3.0 eq), and a dry, inert solvent such as toluene or dioxane.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture at 85-110 °C for 8-24 hours, monitoring for completion.

-

Cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the final compound.

This robust and modular synthetic approach has enabled the rapid generation of extensive compound libraries for screening against various biological targets.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the N-phenylpyrimidin-4-amine scaffold is evident in its wide range of biological activities. It has been successfully employed to develop inhibitors for several key protein families implicated in disease, most notably protein kinases and deubiquitinases.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The N-phenylpyrimidin-4-amine scaffold is adept at targeting the ATP-binding site of these enzymes.

a) Aurora Kinase Inhibitors

Aurora kinases (A and B) are critical for mitotic progression, making them attractive targets for anticancer therapies.[5] A key discovery in this area was a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines (note the isomeric core) that showed potent inhibition of Aurora A and B.[5][6] Subsequent exploration of the N-phenylpyrimidin-4-amine scaffold revealed that potent activity could be achieved and modulated.

The general SAR for Aurora kinase inhibitors based on this scaffold highlights the importance of specific substitutions. A small alkyl group or hydrogen is often preferred at the pyrimidine's 5-position, while the aniline moiety typically requires a para-substituent that can extend into a solvent-exposed region, often a morpholine or a similar polar group, to enhance potency and solubility.[6]

| Compound ID | R1 (Aniline para-substituent) | R2 (C2-substituent) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |

| CYC116 | 4-morpholino | 4-methyl-thiazol-2-amine | 8.0 | 9.2 | [5][6] |

| Derivative X | H | Phenyl | >1000 | >1000 | Fictional Example |

| Derivative Y | 4-piperazino | Phenyl | 50 | 65 | Fictional Example |

b) c-Met Kinase Inhibitors

The HGF/c-Met signaling pathway is frequently over-expressed in various cancers, driving proliferation and metastasis.[7] The N-phenylpyrimidin-2-amine scaffold has been extensively developed as a source of c-Met inhibitors.[7][8] Structure-guided design has led to potent compounds where the pyrimidine core forms hydrogen bonds with the hinge region of the kinase. The aniline portion often binds in a hydrophobic pocket, and substituents at the C4 position can be optimized to improve selectivity and pharmacokinetic properties.[8] One lead compound, 34a , from a study on N-phenylpyrimidin-2-amine derivatives, demonstrated an outstanding c-Met inhibitory activity with an IC₅₀ of 15.0 nM and favorable in vivo properties.[7]

Caption: Inhibition of the c-Met signaling pathway by N-phenylpyrimidin-4-amine derivatives.

USP1/UAF1 Deubiquitinase Inhibition

Beyond kinases, the N-phenylpyrimidin-4-amine scaffold has proven effective against other enzyme classes. The ubiquitin-specific protease 1 (USP1), in complex with UAF1, is a key regulator of DNA damage response, making it a promising anticancer target.[9] High-throughput screening followed by medicinal chemistry optimization identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 inhibitors.[9][10]

The lead compound, ML323 , emerged from these efforts with nanomolar inhibitory potency.[10] SAR studies revealed that:

-

A 5-methyl group on the pyrimidine core significantly increased potency.[10]

-